

Isotopic Purity of (S)-(-)-Felodipine-d5: A Technical Guide

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Compound of Interest		
Compound Name:	(S)-(-)-Felodipine-d5	
Cat. No.:	B563697	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of **(S)-(-)-Felodipine-d5**, a deuterated analog of the calcium channel blocker Felodipine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. **(S)-(-)-Felodipine-d5** is commonly used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Felodipine in biological matrices. The substitution of five hydrogen atoms with deuterium atoms imparts a mass shift that allows for its differentiation from the unlabeled drug, while maintaining similar physicochemical properties.

Data Presentation: Isotopic Purity

The isotopic purity of a deuterated compound is a critical parameter that defines the percentage of the desired deuterated species and the distribution of other isotopic variants. This information is typically provided in the Certificate of Analysis from the supplier. While a specific Certificate of Analysis for **(S)-(-)-Felodipine-d5** was not publicly available for this review, the following table represents typical data for a high-quality batch of this compound, outlining the expected distribution of isotopic species.



Isotopic Species	Degree of Deuteration	Representative Abundance (%)
d5	5	> 98%
d4	4	< 2%
d3	3	< 0.5%
d2	2	< 0.1%
d1	1	< 0.1%
d0 (unlabeled)	0	< 0.1%

Note: The data presented above is representative. For lot-specific isotopic distribution, please refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocols

The determination of isotopic purity for **(S)-(-)-Felodipine-d5** is typically performed using high-resolution mass spectrometry (HRMS) or quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

This method allows for the separation and quantification of the different isotopic species of **(S)-Felodipine-d5** based on their mass-to-charge ratio (m/z).

- a. Sample Preparation:
- Prepare a stock solution of (S)-(-)-Felodipine-d5 in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase to a final concentration suitable for MS analysis (e.g., 1 μg/mL).
- b. Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:



- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- MS System: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Scan Mode: Full scan from m/z 100-500.
- Data Analysis: The relative abundance of each isotopic peak (d0 to d5) is determined by integrating the area under the curve for each peak in the mass spectrum.

Isotopic Enrichment Determination by Quantitative NMR (qNMR)

¹H NMR spectroscopy can be utilized to determine the level of deuterium incorporation at specific sites by observing the reduction in the signal intensity of the corresponding protons. ²H NMR provides a direct measure of the deuterium atoms.

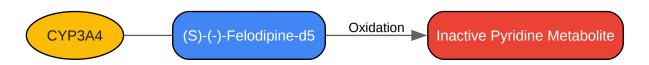
- a. Sample Preparation:
- Accurately weigh approximately 5-10 mg of (S)-(-)-Felodipine-d5 and a certified internal standard (e.g., maleic acid) into an NMR tube.
- Dissolve the sample and standard in a known volume of a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).
- b. NMR Parameters (1H gNMR):



- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Pulse Sequence: A standard quantitative pulse sequence with a sufficient relaxation delay
 (D1) to ensure full relaxation of all relevant signals (typically 5 times the longest T1).
- Data Processing: The spectra are processed with appropriate phasing and baseline correction. The integral of the residual proton signals at the sites of deuteration is compared to the integral of a signal from a non-deuterated position on the molecule or the internal standard to calculate the percentage of deuteration.

Mandatory Visualizations Metabolic Pathway of Felodipine

Felodipine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves the oxidation of the dihydropyridine ring to the corresponding pyridine derivative, which is pharmacologically inactive.[1][2][3][4][5] Deuteration at metabolically active sites can slow down this process due to the kinetic isotope effect.



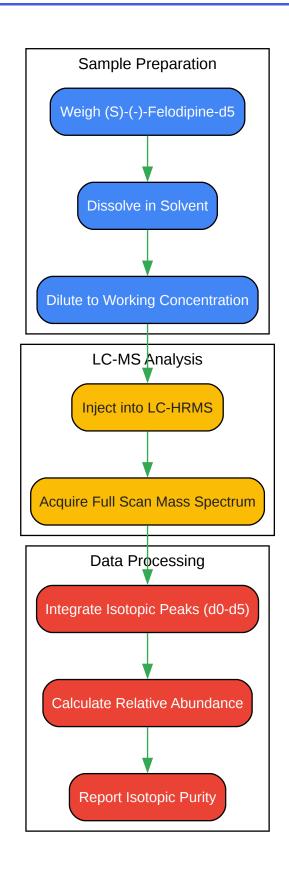
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Caption: CYP3A4-mediated metabolism of Felodipine.

Experimental Workflow for Isotopic Purity Analysis

The following diagram illustrates a general workflow for determining the isotopic purity of **(S)**-**Felodipine-d5** using LC-MS.





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Caption: LC-MS workflow for isotopic purity analysis.



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